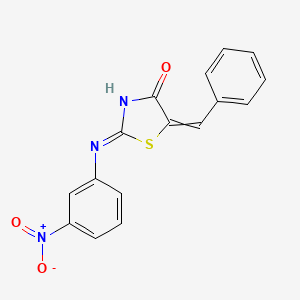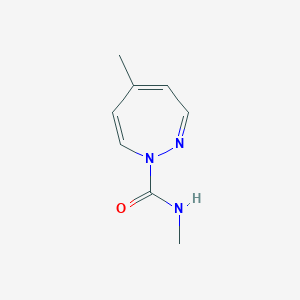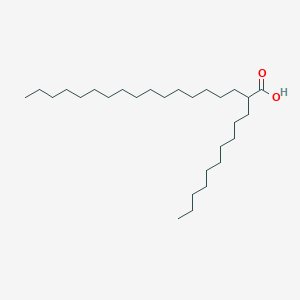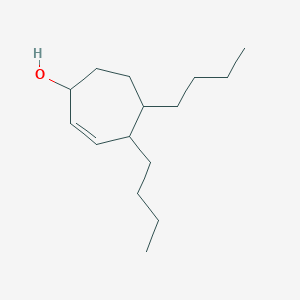![molecular formula C24H24S B14398043 1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene CAS No. 87729-84-8](/img/structure/B14398043.png)
1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hex-1-ene backbone, with two benzene rings at the terminal positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Hex-1-ene Backbone: The hex-1-ene backbone can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (such as benzenethiol) reacts with a suitable leaving group on the hex-1-ene backbone.
Attachment of Benzene Rings: The benzene rings can be attached through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-1-ene backbone can be reduced to form a saturated alkane.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration) or bromine (for bromination) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Nitro or halogenated derivatives of the benzene rings.
科学的研究の応用
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenylsulfanyl group and the hex-1-ene backbone play crucial roles in determining the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,1’-[2-(Phenylsulfanyl)but-1-ene-1,1-diyl]dibenzene: Similar structure but with a shorter but-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)oct-1-ene-1,1-diyl]dibenzene: Similar structure but with a longer oct-1-ene backbone.
1,1’-[2-(Phenylsulfanyl)hex-1-yne-1,1-diyl]dibenzene: Similar structure but with an alkyne group instead of an alkene.
Uniqueness
1,1’-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene is unique due to its specific hex-1-ene backbone length and the presence of the phenylsulfanyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
87729-84-8 |
|---|---|
分子式 |
C24H24S |
分子量 |
344.5 g/mol |
IUPAC名 |
1,1-diphenylhex-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C24H24S/c1-2-3-19-23(25-22-17-11-6-12-18-22)24(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-18H,2-3,19H2,1H3 |
InChIキー |
QVPKXTAHPPBHPR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)



![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)

![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
![4-Chloro-N-[(trichloromethyl)sulfanyl]aniline](/img/structure/B14398031.png)

![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)

